

molecular weight of "2-oxo-2H-chromen-7-yl trifluoromethanesulfonate"

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Compound of Interest

Compound Name:	2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
Cat. No.:	B132765

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Technical Guide: 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**, a versatile reagent in organic synthesis. It includes key quantitative data, a representative experimental protocol for its synthesis, and a workflow diagram illustrating the synthetic process. This compound, also known as 7-coumaryl triflate, is a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[1\]](#)

Compound Data Summary

The following table summarizes the key quantitative data for **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**.

Property	Value
Molecular Weight	294.2 g/mol [1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₅ F ₃ O ₅ S [1] [2] [3]
CAS Number	108530-10-5 [1] [2] [3] [4]
Purity	≥ 98% (GC) [1] [4]
Melting Point	81 - 85 °C [1]
Appearance	White to orange to green crystalline powder [1]
MDL Number	MFCD18382236 [1] [3]
PubChem CID	13704479 [1] [3]

Synthetic Protocol: Preparation of 2-Oxo-2H-chromen-7-yl Trifluoromethanesulfonate

The following is a representative experimental protocol for the synthesis of **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**. This procedure is based on the general principle of O-acylation of a hydroxycoumarin.

Materials:

- 7-hydroxy-2H-chromen-2-one (7-hydroxycoumarin)
- Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- A suitable non-nucleophilic base (e.g., pyridine or triethylamine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-2H-chromen-2-one in anhydrous dichloromethane.
- Addition of Base: To the solution, add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine. Stir the mixture at room temperature.
- Addition of Trifluoromethanesulfonating Agent: Slowly add trifluoromethanesulfonic anhydride or another suitable trifluoromethanesulfonating agent (1.0-1.2 equivalents) to the reaction mixture, maintaining a controlled temperature (typically 0 °C to room temperature).
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (7-hydroxy-2H-chromen-2-one) is consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-oxo-2H-chromen-7-yl trifluoromethanesulfonate**.



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